molecular formula C9H14O B13298417 1-Ethynyl-3,3-dimethylcyclopentan-1-ol

1-Ethynyl-3,3-dimethylcyclopentan-1-ol

Cat. No.: B13298417
M. Wt: 138.21 g/mol
InChI Key: GPBVFSQFCPVINT-UHFFFAOYSA-N
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Description

1-Ethynyl-3,3-dimethylcyclopentan-1-ol is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol . This compound is characterized by a cyclopentane ring substituted with an ethynyl group and two methyl groups, along with a hydroxyl group attached to the first carbon of the ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-Ethynyl-3,3-dimethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclopentanone with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the cyclopentanone .

Chemical Reactions Analysis

1-Ethynyl-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 1-ethynyl-3,3-dimethylcyclopentanone, while reduction of the ethynyl group produces 1-ethyl-3,3-dimethylcyclopentan-1-ol .

Scientific Research Applications

1-Ethynyl-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-3,3-dimethylcyclopentan-1-ol depends on its specific use in research. In enzyme inhibition studies, for example, the compound may interact with the active site of an enzyme, blocking its activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

1-Ethynyl-3,3-dimethylcyclopentan-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in scientific research.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethynyl-3,3-dimethylcyclopentan-1-ol

InChI

InChI=1S/C9H14O/c1-4-9(10)6-5-8(2,3)7-9/h1,10H,5-7H2,2-3H3

InChI Key

GPBVFSQFCPVINT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C#C)O)C

Origin of Product

United States

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